molecular formula C11H15ClNO4P B3050248 (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate CAS No. 245078-14-2

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B3050248
CAS No.: 245078-14-2
M. Wt: 291.67 g/mol
InChI Key: NCRSWTKBLAQFFX-JUGYALQGSA-N
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Description

(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate: is an organophosphorus compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro(phenoxy)phosphoryl group attached to an amino propanoate backbone. The stereochemistry of the compound is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate typically involves the reaction of ethyl 2-amino propanoate with chloro(phenoxy)phosphoryl chloride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry and yield. The general reaction scheme can be represented as follows:

  • Starting Materials:

    • Ethyl 2-amino propanoate
    • Chloro(phenoxy)phosphoryl chloride
  • Reaction Conditions:

    • Solvent: Anhydrous dichloromethane or tetrahydrofuran
    • Temperature: 0°C to room temperature
    • Catalyst: Triethylamine or pyridine
  • Procedure:

    • The ethyl 2-amino propanoate is dissolved in the solvent and cooled to 0°C.
    • Chloro(phenoxy)phosphoryl chloride is added dropwise to the solution with stirring.
    • The reaction mixture is allowed to warm to room temperature and stirred for several hours.
    • The product is isolated by filtration, washed with cold solvent, and purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid
    • Major products: Phosphine oxides
  • Reduction:

    • Reduction of the compound can occur at the chloro group, converting it to a hydroxyl group.
    • Common reagents: Lithium aluminum hydride, sodium borohydride
    • Major products: Hydroxy(phenoxy)phosphoryl derivatives
  • Substitution:

    • The chloro group can be substituted with various nucleophiles, such as amines or thiols.
    • Common reagents: Ammonia, primary or secondary amines, thiols
    • Major products: Amino(phenoxy)phosphoryl or thio(phenoxy)phosphoryl derivatives

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of phosphoryl groups.
  • Employed in the study of stereochemistry and chiral synthesis.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme mechanisms involving phosphoryl transfer.
  • Explored for its role in modulating biological pathways through phosphorylation.

Medicine:

  • Potential applications in drug design and development, particularly as a precursor for phosphorylated drugs.
  • Studied for its effects on cellular signaling pathways and potential therapeutic benefits.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate involves its interaction with molecular targets through phosphorylation. The compound can transfer its phosphoryl group to nucleophilic sites on proteins, enzymes, or other biomolecules, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biochemical assays.

Comparison with Similar Compounds

  • (2S)-Ethyl 2-((phenoxy)phosphoryl)amino)propanoate
  • (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)butanoate
  • (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

Comparison:

  • (2S)-Ethyl 2-((phenoxy)phosphoryl)amino)propanoate lacks the chloro group, which may affect its reactivity and interaction with nucleophiles.
  • (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)butanoate has a longer carbon chain, potentially altering its steric properties and biological activity.
  • (2S)-Methyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate has a methyl group instead of an ethyl group, which may influence its solubility and reactivity.

The uniqueness of (2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClNO4P/c1-3-16-11(14)9(2)13-18(12,15)17-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,15)/t9-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRSWTKBLAQFFX-JUGYALQGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClNO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40461378
Record name Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245078-14-2
Record name Ethyl N-[chloro(phenoxy)phosphoryl]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40461378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
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(2S)-Ethyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate

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